An In-depth Technical Guide to 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one: Properties, Synthesis, and Applications
Abstract
The pyrrolidine ring system is a foundational scaffold in medicinal chemistry, prized for its three-dimensional structure and its prevalence in biologically active molecules.[1] This guide provides a comprehensive technical overview of a specific, functionalized derivative: 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one. As this compound is a specialized research chemical, this document synthesizes data from related structures and established chemical principles to present a predictive but robust profile. We will explore its molecular structure, physicochemical properties, a viable synthetic route with mechanistic considerations, expected spectroscopic signatures, and its potential applications in drug discovery. This guide is intended for researchers and drug development professionals seeking to leverage this and similar scaffolds in their work.
Molecular Structure and Identification
3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one is a chiral molecule featuring a five-membered lactam (pyrrolidin-2-one) core. The structure is characterized by an amino group at the 3-position, which introduces a stereocenter, and a 2-chlorophenyl substituent on the lactam nitrogen. The presence of the sp³-hybridized carbons in the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems, a feature highly valued in modern drug design.[1]
| Identifier | Value |
| IUPAC Name | 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one |
| Molecular Formula | C₁₀H₁₁ClN₂O |
| Molecular Weight | 210.66 g/mol |
| Canonical SMILES | C1C(C(=O)N(C1)C2=CC=CC=C2Cl)N |
| InChI Key | (Predicted) FZPQNVPYJRQWSA-UHFFFAOYSA-N |
| CAS Number | Not assigned (as of the date of this publication) |
Note: Properties are calculated based on the chemical structure, as experimental data for this specific compound is not widely available.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The properties for 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one are predicted based on computational models and data from analogous structures.
| Property | Predicted Value | Significance in Drug Discovery |
| logP (Octanol/Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~55.4 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amino group can engage in crucial hydrogen bonding interactions with biological targets like enzymes or receptors. |
| Hydrogen Bond Acceptors | 2 (from C=O, -N<) | The carbonyl oxygen and tertiary amine nitrogen can act as hydrogen bond acceptors, contributing to target binding affinity. |
| pKa (Basic - Amine) | ~8.5 - 9.5 | The primary amine is expected to be protonated at physiological pH, which can enhance water solubility and allow for ionic interactions. |
| pKa (Acidic - Lactam N-H) | Not applicable | The lactam nitrogen is part of a tertiary amide and is not acidic. |
Synthesis and Mechanistic Rationale
The construction of N-aryl pyrrolidine derivatives is a well-established field in organic synthesis.[2] A logical and efficient pathway to synthesize 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one involves a palladium-catalyzed Buchwald-Hartwig amination. This approach is highly valued for its functional group tolerance and reliability in forming C-N bonds.
Retrosynthetic Analysis: The target molecule can be disconnected at the N-aryl bond, leading to two key starting materials: 3-aminopyrrolidin-2-one (or a protected version) and a suitable 2-chlorophenyl electrophile, such as 1-bromo-2-chlorobenzene. 3-Aminopyrrolidin-2-one is commercially available.[3][4]
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Workflow
The diagram below outlines the proposed two-step synthesis, starting with the protection of the amine, followed by N-arylation, and concluding with deprotection.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Protection of 3-Aminopyrrolidin-2-one
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Rationale: The primary amine is more nucleophilic than the lactam nitrogen. Protecting it with a tert-butyloxycarbonyl (Boc) group prevents it from competing in the subsequent C-N coupling reaction.
-
Procedure:
-
Dissolve 3-aminopyrrolidin-2-one (1.0 eq) in dichloromethane (DCM).
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Add triethylamine (Et₃N, 1.5 eq) to act as a base.
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
Step 2: Buchwald-Hartwig N-Arylation
-
Rationale: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the bond between the lactam nitrogen and the aryl ring. Xantphos is chosen as the ligand due to its effectiveness in coupling with hindered aryl halides.
-
Procedure:
-
To an oven-dried Schlenk flask, add the Boc-protected intermediate (1.0 eq), 1-bromo-2-chlorobenzene (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.
-
Monitor reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Step 3: Boc Deprotection
-
Rationale: The Boc group is acid-labile and can be removed cleanly without affecting other parts of the molecule.
-
Procedure:
-
Dissolve the purified N-aryl protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the mixture under reduced pressure.
-
If using TFA, redissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., NaHCO₃) to obtain the free amine. If using HCl, the hydrochloride salt is obtained, which can be used directly or neutralized.
-
Purify as needed to yield the final product, 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one.
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Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.[5] While experimental data is unavailable, the expected spectral signatures can be accurately predicted.
-
¹H NMR (400 MHz, CDCl₃):
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δ 7.2-7.5 ppm (m, 4H): Aromatic protons of the 2-chlorophenyl ring. The ortho-chloro substitution will lead to complex multiplet patterns.
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δ 4.0-4.2 ppm (m, 1H): The methine proton (-CH-) at the C3 position, adjacent to the amino group.
-
δ 3.6-3.8 ppm (t, 2H): The methylene protons (-CH₂-) at the C5 position, adjacent to the lactam nitrogen.
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δ 2.0-2.5 ppm (m, 2H): The methylene protons (-CH₂-) at the C4 position.
-
δ 1.6-1.8 ppm (br s, 2H): The two protons of the primary amine (-NH₂). This signal is often broad and its chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~175 ppm: Carbonyl carbon (C=O) of the lactam ring.
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δ ~127-135 ppm: Aromatic carbons of the 2-chlorophenyl ring (6 signals expected, with the carbon bearing the chlorine atom being distinct).
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δ ~50-55 ppm: Methine carbon (-CH-) at the C3 position.
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δ ~45-50 ppm: Methylene carbon (-CH₂-) at the C5 position.
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δ ~25-30 ppm: Methylene carbon (-CH₂-) at the C4 position.
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Expected at m/z 211.06, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).
-
Key Fragments: Fragmentation may occur via loss of the amino group (-NH₂), or cleavage of the N-aryl bond.
-
-
Infrared (IR) Spectroscopy:
-
~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~2850-2960 cm⁻¹: C-H stretching of the aliphatic CH₂ and CH groups.
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~1680-1700 cm⁻¹: Strong C=O stretching of the five-membered lactam.
-
~1475 cm⁻¹: C=C stretching within the aromatic ring.
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~750 cm⁻¹: C-Cl stretching vibration.
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Applications in Medicinal Chemistry and Drug Development
The 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one scaffold is a versatile building block for creating diverse chemical libraries. The strategic placement of functional groups makes it an attractive starting point for developing novel therapeutics.
-
Privileged Scaffold: The pyrrolidin-2-one core is a "privileged scaffold," meaning it is capable of binding to multiple, unrelated biological targets. This versatility makes it a valuable component in drug discovery campaigns.
-
Vectors for Derivatization: The primary amino group serves as a key handle for further chemical modification. It can be acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains, allowing for systematic exploration of the structure-activity relationship (SAR).
-
Modulation of Properties:
-
The 2-chlorophenyl group provides lipophilicity and can participate in hydrophobic or van der Waals interactions within a target's binding pocket. The ortho substitution pattern locks the phenyl ring in a specific conformation relative to the pyrrolidine core, which can be crucial for achieving high binding affinity and selectivity.
-
The 3-amino group is a potent hydrogen bonding moiety and a site for introducing diversity. Its basicity allows for the formation of salts, which can improve the solubility and formulation properties of a final drug candidate.
-
Caption: Key modification points on the scaffold for library development.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound does not exist, standard laboratory safety precautions for handling novel organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents. The container should be tightly closed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
References
-
D'hooghe, M., & De Kimpe, N. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6489. [Link]
-
Li, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2589. [Link]
-
J&K Scientific LLC. (n.d.). 3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one. Product Page. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (3-Amino-2-chlorophenyl)-pyrrolidin-1-ylmethanone. PubChem Compound Summary for CID 112573954. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-aryl-3-amino dihydropyrrol-2-one-4-carboxylate 5. Scientific Diagram. Retrieved January 21, 2026, from [Link]
-
Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminopyrrolidin-2-one. PubChem Compound Summary for CID 10486805. Retrieved January 21, 2026, from [Link]
-
Chemsrc. (n.d.). 3-Amino-2-pyrrolidinone. Product Page. Retrieved January 21, 2026, from [Link]
-
Charles River Laboratories. (2016, November 29). Medicinal Chemists: The Architects of Drug Discovery [Video]. YouTube. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-pyrrolidinone | CAS#:4128-00-1 | Chemsrc [chemsrc.com]
- 5. m.youtube.com [m.youtube.com]
